molecular formula C16H10BrNO4 B3579005 2-(4-bromo-3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid

2-(4-bromo-3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid

Cat. No.: B3579005
M. Wt: 360.16 g/mol
InChI Key: LWHQKIKWBQODLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-bromo-3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid” is a complex organic compound. It contains a bromine atom, suggesting it might be involved in electrophilic aromatic substitution reactions . The presence of the carboxylic acid group indicates it could participate in acid-base reactions and could form salts and esters .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an isoindoline ring, a bromo-substituted methylphenyl group, and a carboxylic acid group . These functional groups would significantly influence the compound’s physical and chemical properties.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The bromine atom on the phenyl ring could be involved in electrophilic aromatic substitution reactions . The carboxylic acid group could participate in typical acid-base reactions, forming salts with bases, or esterification reactions with alcohols .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . For instance, the presence of a carboxylic acid group would likely make it polar and capable of forming hydrogen bonds, influencing its solubility properties .

Mechanism of Action

Without specific context or application, it’s difficult to predict the exact mechanism of action of this compound . If it’s intended for use in biological systems, its mechanism of action would depend on its interactions with biological molecules.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures . As with all chemicals, appropriate safety measures should be taken when handling it.

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity . It could potentially be used in the synthesis of other complex organic compounds, or it could have applications in fields like medicinal chemistry, depending on its biological activity.

Properties

IUPAC Name

2-(4-bromo-3-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO4/c1-8-6-10(3-5-13(8)17)18-14(19)11-4-2-9(16(21)22)7-12(11)15(18)20/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHQKIKWBQODLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromo-3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
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2-(4-bromo-3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
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2-(4-bromo-3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
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2-(4-bromo-3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
Reactant of Route 5
2-(4-bromo-3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
Reactant of Route 6
2-(4-bromo-3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid

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